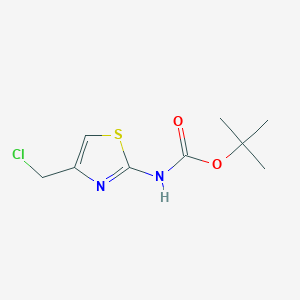
tert-Butyl-(4-(Chlormethyl)thiazol-2-yl)carbamat
Übersicht
Beschreibung
“tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 892952-70-4 . It has a molecular weight of 249.74 and a molecular formula of C9H14ClN2O2S .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in 1,4-dioxane at 2 - 20℃ for 144 hours . Another method involves the use of 1,3-Dichloroacetone and tert-butyl carbamothioylcarbamate in acetone at 20℃ for 72 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5,15H,4H2,1-3H3,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound is stored at a temperature between 2-8°C . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
tert-Butyl-(4-(Chlormethyl)thiazol-2-yl)carbamat: ist ein Thiazolderivat, eine Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind . In der medizinischen Chemie kann diese Verbindung als Baustein für die Synthese verschiedener biologisch aktiver Moleküle verwendet werden. So könnte sie als Vorläufer bei der Synthese von antimikrobiellen, antimykotischen oder antiviralen Wirkstoffen dienen, wobei die Neigung des Thiazolrestes zur Interaktion mit biologischen Zielstrukturen genutzt wird.
Landwirtschaft
In der Landwirtschaft wurden Thiazolderivate auf ihre potenzielle Verwendung als Fungizide und Biozide untersucht . This compound könnte auf seine Wirksamkeit beim Schutz von Nutzpflanzen vor Pilzkrankheiten untersucht werden, was zur Entwicklung neuer landwirtschaftlicher Chemikalien beiträgt, die zur Sicherung der Pflanzensicherheit und der Ernährungssicherheit beitragen.
Materialwissenschaft
Die Reaktivität der Verbindung aufgrund der Chlormethylgruppe macht sie zu einem Kandidaten für die Herstellung neuartiger Polymere oder Beschichtungen mit potenziellen Anwendungen in der Materialwissenschaft . Diese Materialien könnten einzigartige Eigenschaften wie verbesserte Haltbarkeit oder Beständigkeit gegen Umweltbelastungen aufweisen, wodurch sie für eine Vielzahl von industriellen Anwendungen geeignet sind.
Umweltwissenschaften
Die Umweltwissenschaften könnten von der Anwendung von This compound bei der Synthese von Chemikalien profitieren, die weniger toxisch und biologisch abbaubarer sind als derzeitige Optionen . Dies steht im Einklang mit dem wachsenden Bedarf an umweltfreundlichen Chemikalien in verschiedenen Industrien.
Biochemie
In der Biochemie kann diese Verbindung zur Untersuchung von Enzym-Substrat-Interaktionen verwendet werden, insbesondere solchen, an denen Thiazolringe beteiligt sind . Sie könnte auch zur Modifizierung von Peptiden oder Proteinen verwendet werden, wodurch ein Werkzeug zur Untersuchung biochemischer Pfade und zum Verständnis der molekularen Grundlagen von Krankheiten bereitgestellt wird.
Pharmakologie
Pharmakologisch sind Thiazolderivate Teil der Strukturen vieler Medikamente und bieten eine Reihe von therapeutischen Wirkungen . This compound könnte im Arzneimittelentwurf und in der -forschung eingesetzt werden, was möglicherweise zu neuen Behandlungen für verschiedene Erkrankungen führt.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892952-70-4 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)



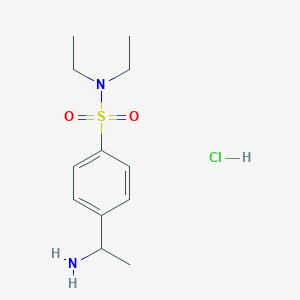
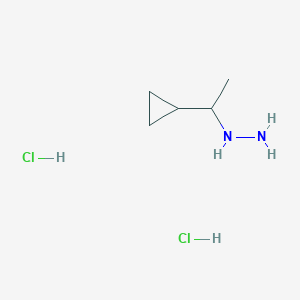
![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)
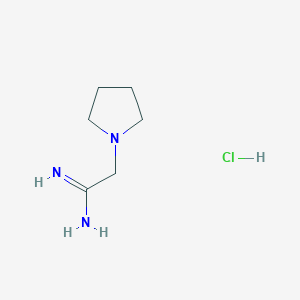
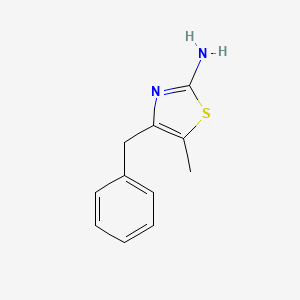
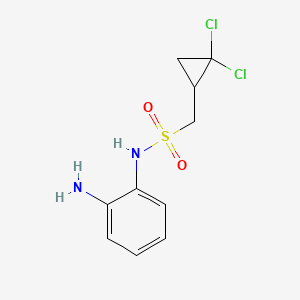
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
